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Compound of Interest

Compound Name: Carbocromen

Cat. No.: B1198780 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Carbocromen, also known as Chromonar, is a coumarin derivative that has been investigated

for its vasodilatory properties. It was primarily used as a coronary dilator for the treatment of

angina pectoris. This technical guide provides a comprehensive overview of the synthesis,

chemical properties, and mechanism of action of Carbocromen, with a focus on providing

detailed experimental protocols, quantitative data, and visual representations of key pathways.

Chemical Properties
Carbocromen is chemically described as ethyl 2-({3-[2-(diethylamino)ethyl]-4-methyl-2-oxo-

2H-chromen-7-yl}oxy)acetate. Its fundamental properties are summarized in the table below.
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Property Value Reference

Molecular Formula C20H27NO5 [1]

Molecular Weight 361.43 g/mol [1]

CAS Number 804-10-4 [1]

Appearance
White or almost white

crystalline powder

Melting Point 154-158 °C

Solubility

Slightly soluble in water,

soluble in ethanol and

chloroform

pKa 8.3 (amine)

Synthesis of Carbocromen
The synthesis of Carbocromen is a multi-step process that begins with the formation of the

coumarin core via a Pechmann condensation, followed by the introduction of the

diethylaminoethyl side chain and finally the alkylation of the 7-hydroxy group.

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin
(Pechmann Condensation)
The Pechmann condensation is a classic method for the synthesis of coumarins from a phenol

and a β-ketoester in the presence of an acid catalyst.[2][3]

Experimental Protocol:

Reactants:

Resorcinol (1 equivalent)

Ethyl acetoacetate (1.1 equivalents)

Concentrated Sulfuric Acid (as catalyst)
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Procedure:

In a round-bottom flask equipped with a magnetic stirrer, slowly add resorcinol to an

excess of cold (0-5 °C) concentrated sulfuric acid with stirring until fully dissolved.

To this solution, add ethyl acetoacetate dropwise while maintaining the temperature below

10 °C.

After the addition is complete, continue stirring at room temperature for 12-18 hours.

Pour the reaction mixture onto crushed ice with vigorous stirring.

The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water

until the washings are neutral to litmus paper.

The crude product is purified by recrystallization from ethanol to yield 7-hydroxy-4-

methylcoumarin.

Yield: Typically 80-90%.

Step 2: Synthesis of 3-(2-Diethylaminoethyl)-7-hydroxy-
4-methylcoumarin
This step involves the aminomethylation of the 7-hydroxy-4-methylcoumarin at the C3 position.

Experimental Protocol:

Reactants:

7-Hydroxy-4-methylcoumarin (1 equivalent)

Diethylamine (1.2 equivalents)

Formaldehyde (37% aqueous solution, 1.5 equivalents)

Ethanol (as solvent)

Procedure:
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Dissolve 7-hydroxy-4-methylcoumarin in ethanol in a round-bottom flask.

Add diethylamine to the solution and stir.

Slowly add the formaldehyde solution to the reaction mixture.

Reflux the mixture for 4-6 hours.

After cooling, the solvent is removed under reduced pressure.

The residue is purified by column chromatography on silica gel to afford 3-(2-

diethylaminoethyl)-7-hydroxy-4-methylcoumarin.

Step 3: Synthesis of Carbocromen (Alkylation of the 7-
Hydroxy Group)
The final step is the alkylation of the hydroxyl group at the 7-position with an ethyl acetate

moiety.

Experimental Protocol:

Reactants:

3-(2-Diethylaminoethyl)-7-hydroxy-4-methylcoumarin (1 equivalent)

Ethyl bromoacetate (1.2 equivalents)

Potassium carbonate (2 equivalents)

Acetone (as solvent)

Procedure:

To a solution of 3-(2-diethylaminoethyl)-7-hydroxy-4-methylcoumarin in dry acetone, add

anhydrous potassium carbonate.

Add ethyl bromoacetate dropwise to the suspension with stirring.
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Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer

chromatography.

After completion, filter the reaction mixture to remove potassium carbonate.

Evaporate the solvent from the filtrate under reduced pressure.

The crude product is purified by recrystallization from a suitable solvent (e.g.,

ethanol/water) to yield Carbocromen.[4]

Synthesis of Carbocromen

Resorcinol
7-Hydroxy-4-methylcoumarin

Pechmann
Condensation

Ethyl acetoacetate
3-(2-Diethylaminoethyl)-7-hydroxy-4-methylcoumarin

Aminomethylation

Diethylamine

Formaldehyde

CarbocromenAlkylation

Ethyl bromoacetate

Click to download full resolution via product page

Synthetic pathway of Carbocromen.

Spectroscopic Data
The structural elucidation of Carbocromen and its intermediates is confirmed by various

spectroscopic techniques.

1H NMR Spectroscopy
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Proton
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

CH3 (ethyl) ~1.25 t ~7.1

CH2 (ethyl) ~4.20 q ~7.1

CH3 (coumarin) ~2.40 s -

N-CH2CH2 ~2.80 t ~7.0

N-CH2CH3 ~2.60 q ~7.2

O-CH2-CO ~4.65 s -

Aromatic-H 6.80-7.50 m -

13C NMR Spectroscopy
Carbon Chemical Shift (ppm)

CH3 (ethyl) ~14.2

O-CH2 (ethyl) ~61.5

CH3 (coumarin) ~18.5

N-CH2CH2 ~52.0

N-CH2CH3 ~47.5

CH2-N ~25.0

O-CH2-CO ~65.0

C=O (ester) ~168.0

C=O (lactone) ~161.0

Aromatic/Coumarin C 101-162

FTIR Spectroscopy
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Wavenumber (cm-1) Assignment

~2970 C-H stretch (aliphatic)

~1760 C=O stretch (ester)

~1720 C=O stretch (lactone)

~1620, 1580, 1500 C=C stretch (aromatic)

~1250 C-O stretch (ether)

~1100 C-N stretch

Mass Spectrometry
The mass spectrum of Carbocromen would show a molecular ion peak [M]+ at m/z 361. The

fragmentation pattern would likely involve the cleavage of the ester and diethylaminoethyl side

chains.[5][6]

Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and

purity determination of Carbocromen.

Experimental Protocol: HPLC Analysis

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 4.5) in a

gradient or isocratic elution. A typical starting point could be a 60:40 (v/v) mixture of buffer

and acetonitrile.[7][8][9]

Flow Rate: 1.0 mL/min.

Detection: UV at a wavelength of approximately 325 nm.

Injection Volume: 20 µL.
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Retention Time: The retention time will depend on the exact mobile phase composition and

column but would be expected to be in the range of 5-15 minutes.

HPLC Analysis Workflow

Sample Preparation
(Dissolve in Mobile Phase)

Injection (20 µL)

C18 Reverse-Phase Column
Mobile Phase: ACN/Buffer

UV Detection
(λ = 325 nm)

Data Analysis
(Retention Time, Peak Area)

Click to download full resolution via product page

General workflow for HPLC analysis of Carbocromen.

Mechanism of Action and Signaling Pathway
Carbocromen exerts its vasodilatory effect primarily through the inhibition of

phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine

monophosphate (cAMP) levels.[10] An increase in cAMP in vascular smooth muscle cells

initiates a signaling cascade that results in muscle relaxation and vasodilation.[11]
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Signaling Pathway of Carbocromen-Induced
Vasodilation

Inhibition of Phosphodiesterase (PDE): Carbocromen enters the vascular smooth muscle

cell and inhibits the activity of PDE enzymes, which are responsible for the breakdown of

cAMP to AMP.[10]

Increased cAMP Levels: The inhibition of PDE leads to an accumulation of intracellular

cAMP.

Activation of Protein Kinase A (PKA): Elevated cAMP levels activate cAMP-dependent

Protein Kinase A (PKA).

Phosphorylation of Target Proteins: PKA phosphorylates several downstream targets,

including myosin light chain kinase (MLCK) and calcium channels.

Reduced Intracellular Calcium: Phosphorylation of L-type calcium channels can lead to their

inactivation, reducing the influx of extracellular calcium. PKA can also promote the

sequestration of calcium into the sarcoplasmic reticulum.

Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK.

Smooth Muscle Relaxation: The combination of reduced intracellular calcium and inhibition

of MLCK prevents the phosphorylation of myosin light chains, leading to smooth muscle

relaxation and vasodilation.
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Carbocromen Signaling Pathway in Vascular Smooth Muscle
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Signaling pathway of Carbocromen-induced vasodilation.
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Pharmacological Data
Clinical and preclinical studies have provided quantitative data on the pharmacological effects

of Carbocromen.

Parameter Effect of Carbocromen Reference

Coronary Blood Flow Significant increase [12]

Myocardial Oxygen

Consumption
No significant change [12]

Phosphodiesterase (PDE)

Inhibition

Known inhibitor, specific IC50

values require further

investigation

[10]

Cardiac cAMP levels
Increased in vivo in rats (up to

30%) and dogs (up to 50%)
[10]

Experimental Protocol: Phosphodiesterase Inhibition Assay

A common method to determine the inhibitory activity of a compound on PDE is a

radioenzymatic assay.

Principle: The assay measures the conversion of radiolabeled cAMP (e.g., [3H]-cAMP) to

[3H]-AMP by the PDE enzyme. The inhibitor's potency is determined by its ability to reduce

this conversion.

Procedure:

A reaction mixture containing a buffered solution, the PDE enzyme preparation, and

various concentrations of Carbocromen is prepared.

The reaction is initiated by the addition of [3H]-cAMP.

After a specific incubation time at 37 °C, the reaction is stopped.

The unreacted [3H]-cAMP is separated from the product [3H]-AMP using ion-exchange

chromatography.
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The amount of [3H]-AMP formed is quantified by liquid scintillation counting.

The concentration of Carbocromen that inhibits 50% of the PDE activity (IC50) is

calculated.

Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical properties

of Carbocromen. The synthetic route, involving a Pechmann condensation followed by side-

chain introduction and alkylation, is well-established for coumarin derivatives. The primary

mechanism of action involves the inhibition of phosphodiesterase, leading to increased cAMP

levels and subsequent vasodilation. The provided experimental protocols and data serve as a

valuable resource for researchers and professionals in the field of drug development. Further

investigation into the specific PDE isoform selectivity and a more precise determination of its

IC50 value would provide a more complete understanding of its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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